tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Description
tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: Not explicitly provided; related identifiers include Chemspace ID CSCS00161107660 and MFCD31813823 ) is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core. Key structural attributes include:
Properties
Molecular Formula |
C14H24N2O4 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
tert-butyl (3S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
HACOJUDPVUMKSA-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Canonical SMILES |
CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be achieved through multiple synthetic routes. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another method utilizes the olefin metathesis reaction on a Grubbs catalyst, although this route is complex and expensive .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and ethyl acetate. Reaction conditions often involve low temperatures and inert atmospheres to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chloroacetyl chloride can lead to the formation of spirocyclic derivatives with different substituents.
Scientific Research Applications
tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has been extensively studied for its antituberculosis activity . It acts as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a promising target for the design of new antituberculosis drugs . Additionally, spirocyclic compounds have shown potential as agonists of the free fatty acid receptor FFA1, inhibitors of soluble epoxide hydrolase, and various antibacterial agents .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as the MmpL3 protein . This interaction disrupts the function of the protein, leading to the inhibition of Mycobacterium tuberculosis growth . The compound’s unique spirocyclic structure allows it to effectively bind to its targets and exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1160247-07-3)
- Molecular formula : C₁₃H₂₂N₂O₄
- Molecular weight : 270.32 Da .
- Key difference : Lacks the 3-methyl group, reducing steric hindrance and molecular weight.
- Implications : Simplified structure may enhance solubility but reduce target-binding specificity compared to the methylated analogue .
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1352925-95-1)
- Molecular formula : C₂₀H₂₈N₂O₄
- Molecular weight : 360.45 Da .
- Key difference : Incorporates a benzyl group at position 4.
tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1179337-15-5)
Enantiomeric and Stereochemical Variants
(R)-Enantiomer (CAS 1914989-01-7)
Functional Group Modifications
tert-Butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1646635-53-1)
- Molecular formula : C₁₃H₂₂N₂O₄
- Molecular weight : 270.32 Da .
- Key difference : Ketone group at position 5 instead of 3.
- Implications : Altered hydrogen-bonding capacity and conformational flexibility, influencing binding affinity in drug discovery .
(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1341192-02-6)
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